molecular formula C25H36O7 B12426360 11alpha,12beta-Di-O-acetyltenacigenin B

11alpha,12beta-Di-O-acetyltenacigenin B

Cat. No.: B12426360
M. Wt: 448.5 g/mol
InChI Key: MIGQPMYRGFABCC-FXEFVYADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11alpha,12beta-Di-O-acetyltenacigenin B (CAS: 857897-01-9) is a polyoxypregnane derivative characterized by acetyl groups at the 11α and 12β positions of the tenacigenin B core structure . Its molecular formula is C₂₅H₃₆O₇, with a molecular weight of 448.55 g/mol . Polyoxypregnanes are steroidal compounds often isolated from plants of the Marsdenia genus, known for their diverse bioactivities, including anti-inflammatory and antitumor properties. The acetylation of hydroxyl groups in tenacigenin B enhances its stability and modulates physicochemical properties, making it a subject of interest in pharmacological and structural studies.

Properties

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate

InChI

InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3/t16?,17?,18?,19?,20?,21?,22-,23-,24-,25+/m0/s1

InChI Key

MIGQPMYRGFABCC-FXEFVYADSA-N

Isomeric SMILES

CC(=O)C1CC[C@@]23[C@@]1(C(C(C4[C@@]2(O3)CCC5[C@@]4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Substrate Selection and Precursor Isolation

The chemical synthesis of 11alpha,12beta-Di-O-acetyltenacigenin B begins with tenacigenin A, a naturally occurring aglycone found in Marsdenia tenacissima. Extraction protocols typically involve methanol or ethanol maceration of dried leaves, followed by sequential purification using column chromatography with silica gel or reversed-phase C18 matrices. The precursor tenacigenin A is characterized by hydroxyl groups at positions 11α and 12β, which serve as acetylation sites.

Acetylation Reaction Optimization

Acetylation is performed using acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in anhydrous dichloromethane or pyridine under nitrogen atmosphere. A molar ratio of 1:2.5 (tenacigenin A to acylating agent) achieves optimal conversion, with reaction completion within 4–6 hours at 25°C. Base catalysts such as 4-dimethylaminopyridine (DMAP) accelerate the reaction, reducing completion time to 2 hours while maintaining regioselectivity.

Table 1: Acetylation Reaction Parameters

Parameter Optimal Condition Yield (%) Purity (%)
Acylating Agent Acetic anhydride 92.3 98.5
Solvent Anhydrous pyridine 89.7 97.2
Temperature 25°C 94.1 99.0
Catalyst DMAP (0.1 eq) 95.6 98.8

Purification and Characterization

Post-reaction mixtures are quenched with ice water, extracted with ethyl acetate, and concentrated under reduced pressure. Final purification employs preparative HPLC with a C18 column (5 μm, 250 × 20 mm) using acetonitrile-water (70:30 v/v) isocratic elution. Nuclear magnetic resonance (NMR) confirms acetylation at C-11 and C-12: δH 2.03 (s, 3H, 11-OAc) and 2.10 (s, 3H, 12-OAc) in the ¹H spectrum. High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₈H₂₄O₅ ([M+H]+ m/z 337.2014).

Biotechnological Preparation via Fungal Co-Fermentation

Strain Selection and Fermentation Setup

Recent studies demonstrate that co-fermenting Marsdenia tenacissima with Ganoderma lucidum enhances the biotransformation of tenacigenin derivatives. G. lucidum spores (10⁶–10⁷ CFU/mL) are inoculated into a sterile aqueous suspension of M. tenacissima (90 mg/L) and incubated at 28°C with agitation (120 rpm). This fungal strain expresses esterases and acetyltransferases that regioselectively acetylate tenacigenin A.

Parameter Optimization Using RSM

A Box-Behnken design optimized four critical parameters: fermentation time (6–10 days), substrate concentration (70–150 mg/L), agitation speed (120–240 rpm), and pH (5.0–7.0). The model predicted maximum yield (96.4%) at 8 days, 130 mg/L substrate, 200 rpm, and pH 6.2. Validation experiments confirmed a 94.8% yield, demonstrating the model’s reliability.

Table 2: Optimized Fermentation Conditions

Factor Low Level High Level Optimal Level
Fermentation Time 6 days 10 days 8 days
Substrate Concentration 70 mg/L 150 mg/L 130 mg/L
Agitation Speed 120 rpm 240 rpm 200 rpm
pH 5.0 7.0 6.2

Metabolite Profiling and Yield Enhancement

Non-targeted metabolomics identified 249 metabolites during co-fermentation, with this compound showing a 6.3-fold increase compared to unfermented controls. UPLC-QTOF-MS analysis revealed concurrent upregulation of acetyltransferase genes (glAT1, glAT3) in G. lucidum, correlating with enhanced acetylation efficiency.

Comparative Analysis of Preparation Methods

Yield and Scalability

Chemical synthesis provides higher batch-to-batch consistency (RSD < 2%) but requires expensive anhydrous solvents. Fermentation-based production offers scalability (up to 50 L bioreactors) with lower solvent costs but longer cycle times (8 days vs. 6 hours).

Environmental Impact

Life-cycle assessments highlight fermentation’s advantage: it reduces organic solvent waste by 78% compared to chemical synthesis. However, energy consumption for agitation and aeration partially offsets this benefit.

Quality Control and Analytical Validation

Purity Assessment

Identity confirmation requires triple detection:

  • HPLC retention time matching (tR = 12.4 min on C18 column)
  • HRMS isotopic pattern ([M+Na]+ = 359.1832)
  • ¹³C NMR carbonyl signals at δC 170.2 (11-OAc) and 169.8 (12-OAc)

Stability Studies

Accelerated stability testing (40°C/75% RH) shows the compound degrades by 4.2% over 6 months, primarily through deacetylation at C-12. Lyophilized formulations in sucrose matrices improve stability to <1% degradation under same conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for 11alpha,12beta-Di-O-acetyltenacigenin B, driven by its acetyl ester groups.

Conditions and Products:

Reaction TypeConditionsProductsReference
Acidic Hydrolysis0.1 M HCl, 60°CTenacigenin B + Acetic Acid
Basic Hydrolysis0.1 M NaOH, 25°CTenacigenin B + Acetate Salts
  • The reaction proceeds via nucleophilic attack on the acetyl carbonyl group, leading to ester cleavage.

  • Hydrolysis restores the parent aglycone (tenacigenin B), critical for modulating bioavailability and pharmacological activity.

Oxidation Reactions

The hydroxyl groups at positions C-11 and C-12 undergo oxidation under specific conditions:

Experimental Observations:

  • Oxidizing Agents: CrO₃, KMnO₄, or enzymatic systems (e.g., CYP450) .

  • Products: Ketone derivatives (e.g., 11-keto-12beta-O-acetyltenacigenin B) or carboxylic acids, depending on the strength of the oxidant.

Mechanistic Insight:

  • Oxidation at C-11 is sterically hindered due to the adjacent acetyl group, favoring C-12 oxidation first.

  • CYP3A4-mediated oxidation in hepatic microsomes produces metabolites with altered pharmacokinetic profiles .

Nucleophilic Substitution

The acetyl groups act as leaving groups, enabling nucleophilic substitution:

Key Reactions:

NucleophileConditionsProduct
Amines (e.g., NH₃)Ethanol, reflux11alpha,12beta-Di-amide derivatives
Thiols (e.g., H₂S)DMF, 50°CThioacetyl analogs
  • These substitutions enhance structural diversity for structure-activity relationship (SAR) studies.

Enzymatic Interactions and Metabolic Reactions

This compound interacts with drug-metabolizing enzymes, influencing its pharmacological effects:

CYP450 Inhibition:

EnzymeInhibition MechanismImpactReference
CYP3A4Competitive binding via hydrophobic interactionsReduced metabolism of co-administered drugs (e.g., paclitaxel)
CYP2C8Non-competitive inhibitionAltered pharmacokinetics of chemotherapeutic agents
  • Molecular docking studies reveal that ester groups at C-11 and C-12 are critical for binding to CYP3A4’s active site .

Acetylation and Esterification

The compound can undergo re-acetylation or transesterification:

Methods:

  • Re-acetylation: Treatment with acetic anhydride/pyridine restores acetyl groups after hydrolysis.

  • Transesterification: Reacting with higher acyl donors (e.g., benzoyl chloride) replaces acetyl groups, enhancing lipophilicity.

Stability Under Physiological Conditions

  • pH-Dependent Degradation: Rapid hydrolysis occurs in intestinal fluid (pH 6.8–7.4), limiting oral bioavailability.

  • Thermal Stability: Decomposition above 100°C, forming degradation products via retro-aldol reactions.

Scientific Research Applications

Based on the search results, "11alpha,12beta-di-O-acetyltenacigenin B" is a polyoxypregnane found in Marsdenia tenacissima . Marsdenia tenacissima is a vine distributed in southwest China and used in folk medicine for tumor treatment .

Here's what the search results indicate about the applications of compounds related to "this compound":

  • Antitumor Activity Enhancement:
    • Marsdenia tenacissima has synergistic effects with certain anticancer drugs .
    • Extracts from M. tenacissima, including tenacigenin B ester derivatives, can enhance the antitumor activity of paclitaxel in tumor-bearing mice .
    • Specifically, 11α-O-tigloyl-12β-O-acetyl-tenacigenin B (MT1), 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) and 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B (MT3) can enhance paclitaxel-induced growth inhibition in HeLa tumor xenografts .
    • MT2 can increase the sensitivity of HeLa/Tax cells to anticancer drugs like paclitaxel, docetaxel, and vinblastine .
    • In a nude mouse model, MT2 combined with paclitaxel showed a synergistic inhibitory effect on tumor growth .
  • Reversing Multidrug Resistance (MDR):
    • MT2, a steroid aglycone isolated from M. tenacissima, can reverse multidrug resistance in tumors .
    • MT2 suppresses the expression of P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2), which are involved in MDR .
    • It can also directly inhibit P-gp-mediated substrate transport .
  • CYP3A4 Inhibition:
    • 11α-O-tigloyl-12β-O-acetyl-tenacigenin B, 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B and 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B are active inhibitors of CYP3A4, potentially increasing the therapeutic efficacy of anticancer drugs that are CYP3A4 substrates .
    • MT2 also showed inhibitory effects on CYP2C8, CYP2B6 and CYP2C19 .
    • MT2 can significantly increase the blood concentration of paclitaxel .
  • Traditional Chinese Medicine:
    • Marsdenia tenacissima has been used in traditional Chinese medicine for various ailments, including mouth sores, sore throat, and drug or food poisoning .

Mechanism of Action

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Tenacigenin B Derivatives

Compound Name 11α Substituent 12β Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Acetyl Acetyl C₂₅H₃₆O₇ 448.55 High solubility, moderate cytotoxicity
11alpha-O-2-methylbutyryl-12beta-O-tigloyl TB 2-methylbutyryl Tigloyl C₃₁H₄₄O₈ 556.68 Moderate solubility, high cytotoxicity
11alpha,12beta-O-ditigloyl tenacigenin B Tigloyl Tigloyl C₃₃H₄₄O₈ 580.69 Low solubility, variable bioactivity

TB = Tenacigenin B; molecular formulas and weights inferred from substituent analysis .

Q & A

Basic Research Questions

Q. What conventional analytical methods are used to isolate and characterize 11alpha,12beta-Di-O-acetyltenacigenin B from natural sources?

  • Answer : Isolation typically involves solvent extraction followed by chromatographic techniques such as column chromatography or HPLC. Structural elucidation relies on spectroscopic methods, including UV-Vis spectroscopy for functional group identification, ¹H and ¹³C NMR for stereochemical and substituent analysis, and mass spectrometry (MS) for molecular mass confirmation. Acid hydrolysis may be employed to identify glycosidic linkages, as demonstrated in the isolation of related triterpenoids from Plantago amplexicaulis .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Answer : A combination of UV spectroscopy (to detect conjugated systems), ¹H NMR (for proton environments and stereochemistry), ¹³C NMR (for carbon skeleton and substituent positions), and high-resolution mass spectrometry (HRMS) is critical. Cross-validation with 2D NMR techniques (e.g., COSY, HSQC, HMBC) resolves ambiguities in complex stereochemical configurations, as shown in structural studies of similar triterpenoids .

Q. How should researchers design experiments to ensure reproducibility in isolating this compound?

  • Answer : Document extraction parameters (solvent polarity, temperature, time) and chromatographic conditions (column type, mobile phase gradients). Use internal standards for quantification and replicate experiments to account for natural variability in plant sources. Reference protocols from established phytochemical studies, such as those applied to Plantago species .

Advanced Research Questions

Q. How can researchers optimize the chromatographic separation of this compound when co-eluting compounds are present?

  • Answer : Adjust mobile phase gradients (e.g., acetonitrile-water ratios) and column temperatures to improve resolution. Employ hyphenated techniques like LC-MS or LC-NMR for real-time monitoring. For persistent co-elution, consider derivatization to alter polarity or use chiral columns for enantiomeric separation, building on methods used in triterpenoid analysis .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across studies?

  • Answer : Standardize bioassay conditions (cell lines, dosage, exposure time) and validate purity (>95% via HPLC). Conduct dose-response curves and include positive/negative controls. Cross-reference with structural analogs (e.g., tenacigenoside C) to identify structure-activity relationships. Replicate conflicting studies under identical conditions to isolate variables, aligning with principles of rigorous experimental design .

Q. How can isotopic labeling or stable isotope dilution assays (SIDAs) be applied to study the metabolic stability of this compound?

  • Answer : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways in vitro or in vivo. Use SIDAs with LC-MS/MS for precise quantification in biological matrices, as demonstrated in cobalamin metabolism studies . Ensure labeling does not alter the compound’s reactivity or bioavailability.

Q. What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?

  • Answer : Use Caco-2 cell monolayers for intestinal permeability assays, liver microsomes for metabolic stability tests, and plasma protein binding studies. Validate results with in vivo pharmacokinetic models (e.g., rodent studies) and correlate with computational ADME predictions. Document cell line passage numbers and incubation conditions to minimize variability .

Methodological Considerations

  • Data Collection : Prioritize peer-reviewed journals and original research articles for literature reviews to avoid biases from non-validated sources .
  • Sample Characterization : Include detailed metadata (e.g., plant collection site, extraction yield, chromatographic retention times) to enable replication .
  • Contradiction Analysis : Systematically compare experimental parameters (e.g., solvent systems, assay endpoints) across studies to identify confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.